2,5-Bis(propan-2-yl)furan-3-carboxylic acid

Description

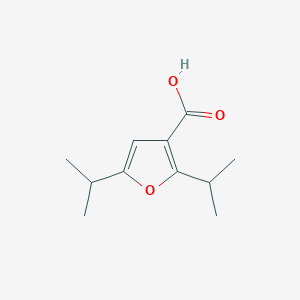

2,5-Bis(propan-2-yl)furan-3-carboxylic acid (CAS: 1542964-03-3) is a furan-based carboxylic acid derivative with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol . Structurally, it features a furan ring substituted with two isopropyl groups at the 2- and 5-positions and a carboxylic acid functional group at the 3-position. Limited data are available on its synthesis or industrial use, but its structural analogs, such as 2,5-furandicarboxylic acid (FDCA), are well-studied in bio-based polymer production .

Properties

IUPAC Name |

2,5-di(propan-2-yl)furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-6(2)9-5-8(11(12)13)10(14-9)7(3)4/h5-7H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCUTSKFVSDVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(O1)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542964-03-3 | |

| Record name | 2,5-bis(propan-2-yl)furan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(propan-2-yl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with isopropyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(propan-2-yl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the furan ring into more oxidized forms.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups attached to the furan ring.

Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Halogenating Agents: N-bromosuccinimide (NBS), iodine (I2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Polymer Production

One of the most significant applications of 2,5-bis(propan-2-yl)furan-3-carboxylic acid is in the synthesis of bio-based polymers. Its structure allows it to be used as a monomer in the creation of polyesters and other polymeric materials. For instance, when polymerized with ethylene glycol, it can produce polyethylene furanoate (PEF), which is recognized for its superior gas barrier properties compared to conventional polyethylene terephthalate (PET) .

| Polymer | Source Monomer | Properties |

|---|---|---|

| Polyethylene Furanoate (PEF) | This compound + Ethylene glycol | Biodegradable, high gas barrier |

| Poly(propylene 2,5-furandicarboxylate) | 2,5-Furandicarboxylic acid + 1,3-Propanediol | High thermal stability |

Coatings and Composites

The compound also shows promise in the formulation of coatings and composites due to its thermal stability and resistance to degradation. It can be utilized to create environmentally friendly coatings that are less harmful than traditional petrochemical-based products .

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit antimicrobial properties. Studies have shown that furan derivatives can inhibit the growth of various bacterial strains . This suggests potential applications in developing antimicrobial agents or additives for medical devices.

Synthesis of Bioactive Compounds

The compound can serve as a precursor for synthesizing bioactive molecules with therapeutic potential. For example, modifications to the furan structure can lead to new compounds with enhanced biological activity against specific targets .

Case Study 1: Production of Polyethylene Furanoate

A collaborative study by DuPont and ADM demonstrated a process for synthesizing polyethylene furanoate from this compound. The resulting polymer exhibited superior barrier properties suitable for food packaging applications .

Case Study 2: Antimicrobial Properties

In a study investigating the antimicrobial effects of various furan derivatives, it was found that compounds similar to this compound inhibited bacterial swarming at low concentrations, indicating their potential as natural preservatives in food products .

Biological Activity

2,5-Bis(propan-2-yl)furan-3-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a furan ring substituted at the 2 and 5 positions with isopropyl groups and a carboxylic acid functional group at the 3 position. This unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 226.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that derivatives of furan carboxylic acids exhibit antimicrobial activities. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains and fungi. The presence of the carboxylic acid moiety is often linked to enhanced interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

Recent studies have explored the anticancer potential of furan derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: Anticancer Efficacy

A study evaluated the effects of several furan derivatives on A549 cells, revealing that treatment with this compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

The proposed mechanism for the biological activity of this compound involves:

- Interaction with Cellular Targets : The compound may interact with cellular proteins involved in apoptosis pathways.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, leading to cellular damage and apoptosis.

- Inhibition of Tumor Growth : Studies suggest that furan derivatives can inhibit key signaling pathways involved in tumor proliferation.

Comparative Analysis with Similar Compounds

To better understand the activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Anticancer Activity (IC50) |

|---|---|---|

| 2-Furoic Acid | Furan ring + carboxylic acid | 15 µM (MCF-7) |

| 5-Methylfuran-3-carboxylic Acid | Methyl substitution on furan | 20 µM (A549) |

| 3-Hydroxyfuran-2-carboxylic Acid | Hydroxy group on furan | 25 µM (HeLa) |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to five structurally related furan carboxylic acids (Table 1):

Table 1: Structural and Functional Comparison of Furan Carboxylic Acids

Key Observations :

- Electronic Effects : The carbonyl chemical shift in furan-3-carboxylic acid (δ ~164 ppm, NMR) differs from FDCA (δ ~157 ppm), reflecting electronic variations due to substituent positioning .

- Functional Diversity: FDCA’s dual carboxylic acid groups enable its use in synthesizing polyethylene furanoate (PEF), a sustainable alternative to petroleum-based PET . In contrast, the single carboxylic acid group in the target compound may limit its utility in polymer chemistry but could enhance compatibility in hydrophobic matrices.

Physicochemical Properties

- Solubility : The isopropyl groups in the target compound likely enhance lipophilicity compared to FDCA, which is more hydrophilic due to its polar carboxylic acid groups.

- Thermal Stability : FDCA exhibits high thermal stability (melting point ~342°C), making it suitable for high-temperature polymer processing . Data for the target compound are unavailable, but steric bulk may lower its melting point relative to FDCA.

Q & A

Q. What are the recommended synthetic routes for 2,5-Bis(propan-2-yl)furan-3-carboxylic acid in academic laboratories?

The synthesis of furan-based carboxylic acids often involves biomass-derived precursors or catalytic functionalization. For example, furan derivatives like 2,5-Furandicarboxylic acid (FDCA) are synthesized via oxidation of 5-hydroxymethylfurfural (HMF), a biomass platform chemical, using heterogeneous catalysts such as Pt/C or Au/TiO₂ under acidic conditions . Adapting this methodology, this compound could be synthesized through:

- Stepwise alkylation : Introducing isopropyl groups to furan-3-carboxylic acid via Friedel-Crafts alkylation using AlCl₃ as a catalyst.

- Carboxylation : Direct carboxylation of 2,5-Bis(propan-2-yl)furan using CO₂ under high-pressure conditions with a transition metal catalyst.

Safety protocols for handling corrosive catalysts (e.g., AlCl₃) and high-pressure equipment must be followed .

Q. What safety protocols should be prioritized when handling this compound?

While specific safety data for this compound are limited, analogous furan carboxylic acids (e.g., 2,5-Furandicarboxylic acid) require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .

- Storage : Keep in a cool, dry place away from oxidizers; stability data suggest decomposition risks above 300°C .

- Disposal : Follow EPA guidelines for carboxylic acids, including neutralization with bases before disposal .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. For FDCA analogs, retention times typically range 8–10 minutes in a 70:30 water:acetonitrile mobile phase .

- Spectroscopy :

- ¹H/¹³C NMR : Expected signals include furan ring protons (δ 6.5–7.5 ppm) and carboxylic acid protons (δ 10–12 ppm, broad) .

- FT-IR : Confirm carboxyl group presence via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound be resolved?

Crystallographic challenges (e.g., twinning, disorder) are common in substituted furans due to steric hindrance from isopropyl groups. Mitigation strategies include:

- Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios.

- Refinement : Employ SHELXL for small-molecule refinement, utilizing restraints for disordered isopropyl groups and TLS parameters for thermal motion modeling .

- Validation : Cross-check using PLATON’s ADDSYM to detect missed symmetry operations .

Q. What catalytic systems optimize the yield of this compound under scalable conditions?

Recent studies on FDCA synthesis highlight the efficacy of bimetallic catalysts (e.g., Pt-Co/CeO₂) for improving selectivity and yield (>80%) in carboxylation reactions . For isopropyl-substituted analogs:

- Catalyst Screening : Test Pd-, Ru-, or Ir-based systems in polar aprotic solvents (DMF, DMSO).

- Reaction Optimization :

Q. How do computational models predict the reactivity of this compound in aqueous environments?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

- Acidity : The carboxylic acid group has a pKa ~2.5–3.0, comparable to FDCA .

- Solubility : Low aqueous solubility (<2 mg/mL) due to hydrophobic isopropyl groups; co-solvents (e.g., DMSO) enhance dissolution .

- Hydrolysis Stability : The furan ring resists hydrolysis below pH 7 but degrades at alkaline pH (>10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.